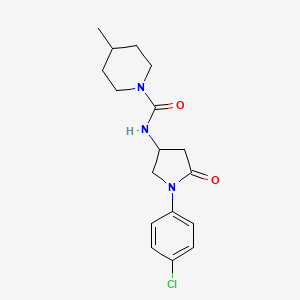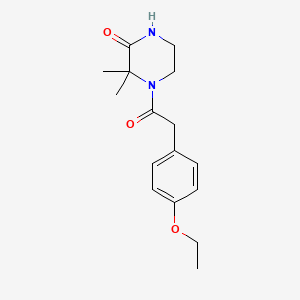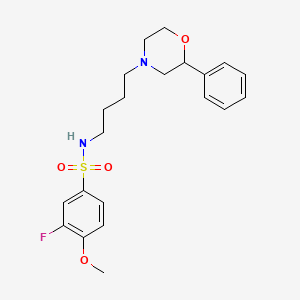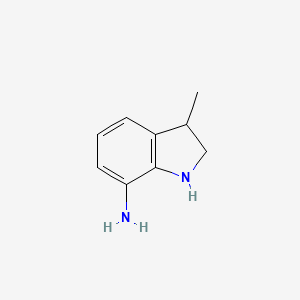
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide, also known as OP3, is a compound with potential applications in scientific research. It is a derivative of dihydropyridine, a class of compounds that has been extensively studied for their pharmacological properties. OP3 has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide is not fully understood, but it is thought to involve inhibition of the target enzyme or receptor. For example, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been shown to bind to the active site of DPP-4 and inhibit its activity. This leads to an increase in the levels of the hormone glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces blood glucose levels. Similarly, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been shown to inhibit the activity of c-Met, which plays a role in cell proliferation and survival. By inhibiting c-Met, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide may have anticancer activity.
Biochemical and Physiological Effects:
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been shown to have interesting biochemical and physiological effects. For example, it has been shown to increase insulin secretion and reduce blood glucose levels in animal models of diabetes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been shown to have antioxidant activity and to protect against oxidative stress. These effects make 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide a promising candidate for further investigation in a variety of disease models.
実験室実験の利点と制限
The advantages of using 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide in lab experiments include its potential activity against a variety of targets, its well-characterized synthesis and characterization, and its interesting biochemical and physiological effects. However, there are also some limitations to using 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide. For example, its mechanism of action is not fully understood, and further research is needed to elucidate this. In addition, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide may have off-target effects that need to be taken into account in experimental design.
将来の方向性
There are several future directions for research on 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide. One area of investigation could be to further explore its activity against different targets, and to investigate its potential as a drug candidate for a variety of diseases. Another area of research could be to investigate the mechanism of action of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide in more detail, and to explore its potential as a tool compound for studying biological pathways. Finally, further research could be done to optimize the synthesis of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide and to investigate its structure-activity relationships.
合成法
The synthesis of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide involves several steps. First, 2-chloro-3-pyridylacetonitrile is reacted with ethyl acetoacetate to form a pyridine-3-carboxylic acid derivative. This is then reduced with sodium borohydride to give the corresponding alcohol, which is then reacted with 2-oxo-2-(pyridin-4-ylamino)ethylamine to form 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide. The synthesis of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been reported in several scientific publications, and the compound has been characterized using various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against several targets, including the enzyme dipeptidyl peptidase-4 (DPP-4) and the receptor tyrosine kinase c-Met. DPP-4 inhibitors are used in the treatment of type 2 diabetes, while c-Met inhibitors are being investigated as potential anticancer agents. 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide may also have activity against other targets, and further research is needed to explore its full potential.
特性
IUPAC Name |
6-oxo-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-11-2-1-9(7-15-11)13(20)16-8-12(19)17-10-3-5-14-6-4-10/h1-7H,8H2,(H,15,18)(H,16,20)(H,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMPIJQZWMKUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2438316.png)
![N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2438317.png)

![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid](/img/structure/B2438320.png)

![N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2438322.png)
![(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2438323.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2438325.png)




